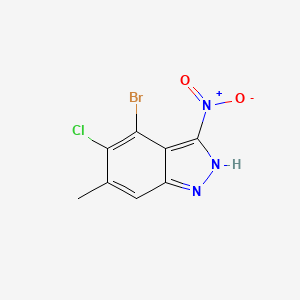
4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole typically involves multiple steps:
Nitration: Starting from 1-bromo-2-chloro-4-methylbenzene, nitration is carried out to introduce the nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Cyclization: Finally, cyclization is achieved to form the indazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar multi-step synthetic routes with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms (bromo and chloro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted indazoles with various functional groups.
科学研究应用
4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The exact mechanism of action for 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole depends on its specific application. Generally, indazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, some indazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation .
相似化合物的比较
- 4-Bromo-3-chloro-5-nitro-1H-indazole
- 6-Bromo-5-chloro-1H-indazole
Comparison: 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
生物活性
4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antitumor properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features an indazole core with various substituents that impact its biological activity.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. It has been studied for its ability to inhibit specific cancer-related pathways, particularly in cancers characterized by mutations in the KRAS gene.
Case Study:
In a study focusing on compounds that inhibit KRAS G12C mutations, this compound was identified as a potent inhibitor. The compound demonstrated the ability to form irreversible covalent bonds with the cysteine at position 12 of the KRAS protein, effectively locking it in an inactive state. This mechanism disrupts downstream signaling pathways crucial for cancer cell proliferation .
The mechanism of action involves binding to specific molecular targets within cancer cells. The compound's structural features allow it to interact with various enzymes and receptors, leading to altered cellular processes.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how different substituents on the indazole ring affect biological activity. The following table summarizes key findings related to the IC50 values (concentration required to inhibit 50% of target activity) of various derivatives compared to this compound.
| Compound | Target | IC50 (nM) |
|---|---|---|
| 4-Bromo-5-chloro-6-methyl-3-nitro | KRAS G12C | ~100 |
| Compound A | EGFR T790M | 5.3 |
| Compound B | FGFR1 | <4.1 |
| Compound C | Aurora A/B | ~30 |
This table illustrates that while 4-Bromo-5-chloro-6-methyl-3-nitro shows promising activity against KRAS G12C, other compounds exhibit even more potent effects against different targets.
属性
分子式 |
C8H5BrClN3O2 |
|---|---|
分子量 |
290.50 g/mol |
IUPAC 名称 |
4-bromo-5-chloro-6-methyl-3-nitro-2H-indazole |
InChI |
InChI=1S/C8H5BrClN3O2/c1-3-2-4-5(6(9)7(3)10)8(12-11-4)13(14)15/h2H,1H3,(H,11,12) |
InChI 键 |
MLEKOFHRXPVZPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NNC(=C2C(=C1Cl)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















